molecular formula C17H19N3O4S2 B2824853 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE CAS No. 790245-59-9

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2824853
CAS No.: 790245-59-9
M. Wt: 393.48
InChI Key: QCMGFWVZIVDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiophene ring, a piperidine sulfonyl group, and a benzamido group, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydrofolate reductase, leading to antimicrobial and anticancer effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-based molecules. These compounds may share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

What sets 2-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c18-15(21)14-8-11-25-17(14)19-16(22)12-4-6-13(7-5-12)26(23,24)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGFWVZIVDQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.